Disodium 7-((2-((aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonate

Description

IUPAC Nomenclature and Systematic Identification

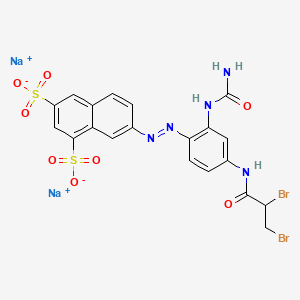

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is disodium;7-[[2-(carbamoylamino)-4-(2,3-dibromopropanoylamino)phenyl]diazenyl]naphthalene-1,3-disulfonate . This nomenclature reflects the compound’s core structure:

- A naphthalene backbone functionalized with two sulfonate groups at positions 1 and 3.

- An azo (-N=N-) linkage connecting the naphthalene system to a substituted phenyl group.

- Substituents on the phenyl ring include a carbamoylamino (-NH-CONH2) group at position 2 and a 2,3-dibromopropanoylamino (-NH-CO-CBr2-CH2-) moiety at position 4.

The systematic name adheres to IUPAC priority rules, with sulfonate groups taking precedence over azo and amine functionalities. The disodium counterions balance the two sulfonate groups, as confirmed by its molecular formula.

Molecular Formula and Stoichiometric Composition

The compound’s molecular formula is C20H15Br2N5Na2O8S2 , with a molecular weight of 723.279 g/mol and an exact mass of 722.85037 g/mol . Key stoichiometric features include:

| Property | Value |

|---|---|

| Molecular Formula | C20H15Br2N5Na2O8S2 |

| Molecular Weight | 723.279 g/mol |

| Exact Mass | 722.85037 g/mol |

| Heavy Atom Count | 39 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 240 Ų |

The high polar surface area and rotatable bond count suggest significant molecular flexibility and potential for intermolecular interactions, particularly through hydrogen bonding (3 donors) and ionic forces mediated by sulfonate groups.

Spectroscopic Characterization Techniques

While experimental spectral data for this specific compound is limited in publicly available literature, its structural features allow predictions of key spectroscopic signatures:

Ultraviolet-Visible (UV-Vis) Spectroscopy :

The azo (-N=N-) chromophore typically absorbs in the 400–600 nm range due to π→π* transitions. The presence of electron-withdrawing sulfonate groups and bromine atoms would cause a bathochromic shift compared to simpler azo dyes.Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H NMR : The naphthalene protons would appear as multiplet signals between δ 7.5–8.5 ppm, while the phenyl ring protons near electron-withdrawing groups (e.g., -SO3⁻, -Br) would resonate upfield.

- ¹³C NMR : The carbonyl carbons (amide and ketone groups) would appear near δ 165–175 ppm, with aromatic carbons in the δ 120–140 ppm range.

Mass Spectrometry :

High-resolution mass spectrometry would confirm the molecular ion peak at m/z 722.85037, with characteristic fragmentation patterns arising from cleavage at the azo bond and loss of bromine atoms.

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) optimizations using the SMILES string C1=CC(=C(C=C1NC(=O)N)NC(=O)C(CBr)Br)N=NC2=C(C=CC3=C2C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] predict:

- A non-planar conformation due to steric hindrance between the brominated propanoyl group and naphthalene system.

- Dihedral angles of approximately 35° between the phenyl and naphthalene rings, minimizing π-π stacking interactions.

- Localized negative charges on sulfonate oxygens (-0.75 e) and positive charges on sodium ions (+0.92 e), stabilizing the ionic structure.

Properties

CAS No. |

89923-51-3 |

|---|---|

Molecular Formula |

C20H15Br2N5Na2O8S2 |

Molecular Weight |

723.3 g/mol |

IUPAC Name |

disodium;7-[[2-(carbamoylamino)-4-(2,3-dibromopropanoylamino)phenyl]diazenyl]naphthalene-1,3-disulfonate |

InChI |

InChI=1S/C20H17Br2N5O8S2.2Na/c21-9-15(22)19(28)24-11-3-4-16(17(7-11)25-20(23)29)27-26-12-2-1-10-5-13(36(30,31)32)8-18(14(10)6-12)37(33,34)35;;/h1-8,15H,9H2,(H,24,28)(H3,23,25,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |

InChI Key |

TTXZUJSNYRJQLZ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)NC(=O)C(CBr)Br)NC(=O)N.[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Disodium 7-((2-((aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonate (CAS No. 89923-51-3) is a complex organic compound notable for its vibrant color properties and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene backbone with multiple functional groups, including sulfonate and amino groups, enhancing its solubility and reactivity. The molecular formula is , with a molecular weight of approximately 723.28 g/mol. Its structure can be summarized as follows:

| Property | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 89923-51-3 |

| Molecular Formula | |

| Molecular Weight | 723.28 g/mol |

Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities:

- Antioxidant Properties : The presence of the azo group in the compound structure suggests potential antioxidant activity, which can help in scavenging free radicals.

- Antimicrobial Activity : Preliminary studies have indicated that azo compounds can possess antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : Similar compounds have shown cytotoxic effects in vitro against cancer cell lines, suggesting potential applications in cancer therapy.

Study on Antimicrobial Activity

A study conducted by researchers explored the antimicrobial efficacy of several azo dyes, including this compound). Results indicated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, demonstrating its potential as an antimicrobial agent .

Cytotoxicity Assessment

In vitro cytotoxicity tests were performed using human cancer cell lines to evaluate the effectiveness of disodium 7-(...) in inhibiting cell proliferation. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .

Synthesis Methodology

The synthesis of disodium 7-(...) typically involves a multi-step process that includes:

- Formation of Azo Linkage : Reacting appropriate amines with diazonium salts to form the azo compound.

- Sulfonation : Introducing sulfonate groups to enhance solubility.

- Purification : Employing chromatography techniques to isolate the desired product.

Applications

Disodium 7-(...) has several applications across various fields:

- Textile Industry : Used as a dye due to its vibrant color and stability in aqueous solutions.

- Biological Research : Investigated for its potential use in drug development and as a biological marker.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical distinctions between the target compound and analogues:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Disodium 7-((2-((aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonate | 89923-51-3 | C₂₀H₁₇Br₂N₅O₈S₂·2Na | 723.28 | - Two bromines on 1-oxopropyl group - Carbamoylamino group |

| Disodium 7-[[2-[(aminocarbonyl)amino]-4-[(2-bromo-1-oxoallyl)amino]phenyl]azo]naphthalene-1,3-disulfonate | 93804-44-5 | C₂₀H₁₄BrN₅Na₂O₈S₂ | 642.37 | - Single bromine on allyl group - Carbamoylamino group |

| 7-[(4-Aminophenyl)azo]naphthalene-1,3-disulphonic acid | 61827-77-8 | C₁₆H₁₃N₃O₆S₂ | 407.42 | - Aminophenyl group - No bromine substituents |

| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | 842-18-2 | C₁₀H₆K₂O₇S₂ | 388.48 | - Hydroxyl group - Potassium counterions |

Functional Group Impact on Properties

Bromine also improves resistance to microbial degradation, a critical factor in dye longevity . The absence of bromine in 61827-77-8 reduces molecular weight and reactivity, likely limiting its use to less demanding applications.

Counterion Influence :

- Sodium (89923-51-3) and potassium (842-18-2) counterions improve water solubility. However, dipotassium derivatives (842-18-2) may exhibit higher solubility in polar solvents due to smaller ion size .

Azo Group Modifications: The carbamoylamino group in 89923-51-3 and 93804-44-5 introduces hydrogen-bonding capability, enhancing substrate adhesion in textile dyeing. In contrast, 61827-77-8 lacks this group, reducing binding affinity .

Application-Specific Differences

| Compound | Potential Applications | Limitations |

|---|---|---|

| 89923-51-3 | - High-performance dyes for synthetic fibers - Photostable industrial colorants |

- High production cost due to bromination |

| 93804-44-5 | - Intermediate in dye synthesis - Lightweight colorants for paper/polymers |

- Lower thermal stability than dibromo analogue |

| 61827-77-8 | - Textile dye precursor - pH indicators |

- Limited UV resistance |

| 842-18-2 | - Surfactant intermediate - Laboratory reagent |

- Limited chromatic properties |

Research Findings and Industrial Relevance

- Synthetic Complexity : Brominated azo dyes like 89923-51-3 require multi-step synthesis, increasing production costs but offering superior performance in harsh environments .

- Environmental Considerations: Brominated compounds may pose regulatory challenges due to persistence, whereas non-brominated analogues (e.g., 61827-77-8) are more eco-friendly but less durable .

- Spectroscopic Properties : The dibromo substituent in 89923-51-3 likely shifts absorption maxima to longer wavelengths compared to 93804-44-5 , enabling unique color profiles .

Preparation Methods

Diazotization and Azo Coupling

- Starting materials: An aromatic amine bearing the aminocarbonyl and dibromo-oxo-propyl substituents is first converted into a diazonium salt by treatment with sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperatures (0–5 °C).

- Coupling partner: 1,3-naphthalenedisulfonic acid or its disodium salt is used as the coupling component.

- Coupling reaction: The diazonium salt is slowly added to the alkaline solution of the naphthalene disulfonate at controlled pH (around 8–10) to form the azo bond, yielding the azo dye intermediate.

Introduction of the 2,3-Dibromo-1-oxopropyl Group

- The dibromo-oxo-propyl group is introduced via reaction of the amino group on the phenyl ring with 2,3-dibromo-1-oxopropane or a related bromo-ketone reagent.

- This step is typically performed under mild basic conditions to facilitate nucleophilic substitution without decomposing the azo linkage.

- Temperature control (room temperature to 40 °C) is critical to prevent side reactions.

Formation of the Disodium Salt

- The final compound is converted into its disodium salt form by neutralization with sodium hydroxide (NaOH).

- This enhances water solubility and stability for practical applications.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Time (hours) | Notes |

|---|---|---|---|---|---|

| Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 | Acidic | 0.5–1 | Low temp to stabilize diazonium salt |

| Azo coupling | Diazonium salt + 1,3-naphthalenedisulfonate | 5–15 | 8–10 | 1–2 | Alkaline pH to favor coupling |

| Dibromo-oxo-propyl addition | Amino-azo intermediate + 2,3-dibromo-1-oxopropane | 20–40 | Neutral to slightly basic | 2–4 | Mild conditions to avoid azo cleavage |

| Salt formation | Neutralization with NaOH | Room temp | ~7 | 0.5 | Converts acid groups to disodium salt |

Purification Techniques

- Crystallization: The crude product is often purified by recrystallization from water or aqueous ethanol to remove unreacted starting materials and by-products.

- Filtration and washing: Solid product is filtered and washed with cold water to remove soluble impurities.

- Drying: Vacuum drying at moderate temperatures (40–50 °C) ensures removal of residual solvents without decomposition.

Research Findings and Optimization

- Studies indicate that controlling the pH during azo coupling is critical for maximizing yield and color intensity.

- The dibromo-oxo-propyl substitution step requires careful stoichiometric control to prevent over-substitution or polymerization.

- Use of inert atmosphere (nitrogen or argon) during sensitive steps can improve product stability.

- Analytical techniques such as HPLC, UV-Vis spectroscopy, and NMR are employed to monitor reaction progress and confirm structure.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents | Critical Parameters | Outcome |

|---|---|---|---|

| Diazotization | Aromatic amine, NaNO2, HCl | 0–5 °C, acidic pH | Formation of diazonium salt |

| Azo coupling | Diazonium salt, 1,3-naphthalenedisulfonate | 5–15 °C, pH 8–10 | Azo dye intermediate |

| Dibromo-oxo-propyl addition | 2,3-dibromo-1-oxopropane | 20–40 °C, neutral-basic pH | Functionalized azo compound |

| Salt formation | NaOH | Room temp, neutral pH | Disodium salt form |

| Purification | Recrystallization, filtration | Controlled temperature | Pure, stable final product |

Q & A

Q. Advanced

- UV-Vis Spectroscopy : Monitor absorbance at λₘₐₓ (~500 nm for azo compounds) under accelerated degradation conditions (e.g., pH 3–12, 40–60°C).

- LC-MS/MS : Identify degradation products (e.g., aromatic amines from azo bond cleavage) and quantify degradation kinetics .

What methodologies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Q. Advanced

- Deuterated Solvents : Use D₂O to suppress water peaks in NMR and clarify sulfonate group signals.

- 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations.

- Spike Recovery Experiments : Add internal standards (e.g., AOZ-13C3) to distinguish impurities from artifacts .

How can computational methods predict electronic properties and reactivity?

Q. Advanced

- DFT Calculations : Model the HOMO-LUMO gap to predict redox behavior and azo bond stability.

- Molecular Dynamics : Simulate solvation effects of sulfonate groups in aqueous media .

What strategies quantify trace impurities in synthesized batches?

Q. Basic

- HPLC with Fluorescence Detection : Detect aromatic amine impurities (ex: 2,3-dibromo-1-oxopropyl derivatives) at sub-ppm levels.

- Isotope Dilution Mass Spectrometry : Use 15N-labeled analogs to correct for matrix effects .

How do substituent variations impact biological activity (e.g., enzyme inhibition)?

Q. Advanced

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified bromo or sulfonate groups.

- Enzyme Assays : Test inhibitory activity against alkaline phosphatase (ALP) using chemiluminescent substrates (e.g., methodology) .

What environmental degradation pathways are relevant for this compound?

Q. Advanced

- Photodegradation Studies : Expose to UV light (254 nm) and analyze by LC-MS for sulfonate cleavage products.

- Microbial Degradation : Incubate with soil microbiota and track azo bond reduction via HPLC .

How can reaction scalability be improved without compromising yield?

Q. Advanced

- Flow Chemistry : Implement continuous diazotization-coupling to enhance heat/mass transfer.

- DoE (Design of Experiments) : Use factorial designs to optimize pH, temperature, and reagent concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.